molecular formula C16H21N5O3 B254324 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Cat. No. B254324
M. Wt: 331.37 g/mol
InChI Key: WZIONJNSCBDVFC-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone, also known as EPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPH is a hydrazone derivative of benzaldehyde that has shown promising results in the synthesis of various organic compounds and as a reagent in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not well understood. However, it is believed that 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone acts as a hydrazone derivative, which can form stable complexes with various metal ions. These complexes can be used as reagents in various chemical reactions.
Biochemical and physiological effects:
3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been reported to have various biochemical and physiological effects. It has been shown to be an effective reagent in the synthesis of various organic compounds. 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has also been reported to have potential applications in the field of medicinal chemistry. However, further studies are required to understand the full range of biochemical and physiological effects of 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone in lab experiments is its ease of synthesis. 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone can be synthesized using simple laboratory techniques and is readily available. However, one of the limitations of using 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is its limited solubility in water. This can make it challenging to use in aqueous environments.

Future Directions

There are several future directions for the research and development of 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One of the significant areas of research is the synthesis of new derivatives of 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone that have improved solubility in water. Another area of research is the investigation of the potential applications of 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone in the field of medicinal chemistry. 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has shown promising results in the synthesis of various organic compounds, and further studies are required to understand its full potential. Additionally, the mechanism of action of 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not well understood, and further studies are required to elucidate its mode of action.

Synthesis Methods

3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone can be synthesized by the reaction of 3-ethoxy-4-propoxybenzaldehyde with 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. The purity of 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is its use as a reagent in the synthesis of various organic compounds. 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been reported to be an effective reagent in the synthesis of 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones, which have potential applications in the field of medicinal chemistry.

properties

Product Name

3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Molecular Formula

C16H21N5O3

Molecular Weight

331.37 g/mol

IUPAC Name

5-[(2E)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C16H21N5O3/c1-4-8-24-13-7-6-12(9-14(13)23-5-2)10-17-20-15-11(3)19-21-16(22)18-15/h6-7,9-10H,4-5,8H2,1-3H3,(H2,18,20,21,22)/b17-10+

InChI Key

WZIONJNSCBDVFC-LICLKQGHSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC2=NC(=O)NN=C2C)OCC

SMILES

CCCOC1=C(C=C(C=C1)C=NNC2=NC(=O)NN=C2C)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC2=NC(=O)NN=C2C)OCC

Origin of Product

United States

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